molecular formula C11H22N2O2 B112144 tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate CAS No. 180683-64-1

tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate

Cat. No. B112144
M. Wt: 214.3 g/mol
InChI Key: AKVIZYGPJIWKOS-IUCAKERBSA-N
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Description

“tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate” is a chemical compound with the CAS Number: 1374222-18-0 . It has a molecular weight of 186.25 . The compound is typically stored in a refrigerator and is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m0/s1 . This indicates that the compound has a cyclohexyl group, an amino group, and a carbamate group.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 186.25 . The compound should be stored in a refrigerator .

Scientific Research Applications

  • Environmental Occurrence and Toxicity of SPAs

    • Synthetic phenolic antioxidants (SPAs), including compounds like tert-butyl, are prevalent in various environmental matrices and human tissues. They are used to prevent oxidative reactions in products, prolonging shelf life. However, concerns have arisen regarding their environmental presence, human exposure, and potential toxicity. SPAs like tert-butyl have been detected in indoor dust, outdoor air particulates, sea sediment, and river water. Their presence in human fat tissues, serum, urine, breast milk, and fingernails has also been documented. The toxicity studies of these compounds suggest potential hepatic toxicity, endocrine-disrupting effects, and carcinogenic properties. This highlights the need for future research in contamination, environmental behaviors, and toxicity effects of these compounds, along with the development of SPAs with lower toxicity and migration ability to reduce environmental pollution (Liu & Mabury, 2020).
  • Biodegradation and Bioremediation of MTBE

    • Methyl tert-butyl ether (MTBE), a compound related to tert-butyl, has been the subject of extensive research due to its environmental persistence and contamination issues, particularly in water sources. Recent studies have documented the biodegradation of MTBE under both aerobic and anaerobic conditions. The metabolic pathway involves key intermediates like tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA). The bioremediation strategies for MTBE include adding air or oxygen, or inoculating with specific microorganisms capable of degrading MTBE. Despite previous concerns about its biodegradability, recent advancements have shown potential methods for the remediation of MTBE, emphasizing the relevance of understanding and mitigating the environmental impacts of related compounds like tert-butyl (Fiorenza & Rifai, 2003).
  • Human Exposure and Risk Assessment

    • The occurrence and human exposure to compounds like tert-butyl have been assessed through biomonitoring studies. For instance, lysmeral, a fragrance chemical frequently used in cosmetic products, contains tert-butyl as a component. A study analyzing lysmeral metabolites in urine samples over an 18-year period revealed significant human exposure, with declining trends observed in more recent years. The study underscores the necessity for continued efforts to reduce exposure to such compounds, given the widespread detection of their metabolites in human samples and the potential health risks associated with prolonged exposure (Scherer et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound has been assigned the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVIZYGPJIWKOS-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363875
Record name tert-Butyl [(1S,2S)-2-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate

CAS RN

180683-64-1
Record name tert-Butyl [(1S,2S)-2-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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